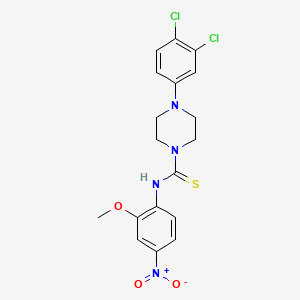
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide
描述
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide, also known as AG-1295, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazinecarbothioamide derivatives and has been found to have various biochemical and physiological effects.
科学研究应用
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential use in scientific research. It has been found to inhibit the activity of platelet-derived growth factor (PDGF) receptor tyrosine kinase, which is involved in various cellular processes such as cell proliferation, differentiation, and migration. 4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been used to study the role of PDGF receptor tyrosine kinase in various diseases such as cancer, atherosclerosis, and fibrosis. It has also been used to study the role of PDGF receptor tyrosine kinase in normal physiological processes such as wound healing and tissue repair.
作用机制
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide inhibits the activity of PDGF receptor tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling proteins, which leads to the inhibition of cellular processes such as cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects:
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cells that express PDGF receptor tyrosine kinase, such as smooth muscle cells and fibroblasts. It has also been shown to inhibit the development of atherosclerosis and fibrosis in animal models. In addition, 4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been shown to enhance wound healing and tissue repair in animal models.
实验室实验的优点和局限性
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a potent and selective inhibitor of PDGF receptor tyrosine kinase, which makes it a valuable tool for studying the role of this receptor in various diseases and physiological processes. It is also commercially available, which makes it easily accessible for researchers. However, 4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has some limitations for lab experiments. It has been found to have low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, it has been found to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has several potential future directions for scientific research. It can be used to study the role of PDGF receptor tyrosine kinase in various diseases such as cancer, atherosclerosis, and fibrosis. It can also be used to study the role of PDGF receptor tyrosine kinase in normal physiological processes such as wound healing and tissue repair. In addition, 4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide can be modified to improve its solubility and selectivity, which can make it a more valuable tool for studying PDGF receptor tyrosine kinase. Finally, 4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide can be used as a lead compound for the development of new drugs that target PDGF receptor tyrosine kinase.
属性
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O3S/c1-27-17-11-13(24(25)26)3-5-16(17)21-18(28)23-8-6-22(7-9-23)12-2-4-14(19)15(20)10-12/h2-5,10-11H,6-9H2,1H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQHDZGLARIIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-1,3-benzothiazol-2-yl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4120180.png)

![N-(4-chlorobenzyl)-2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4120188.png)
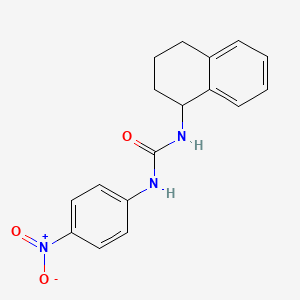
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4120205.png)
![N-(2,4-dimethoxyphenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4120207.png)
![N-1-adamantyl-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4120209.png)
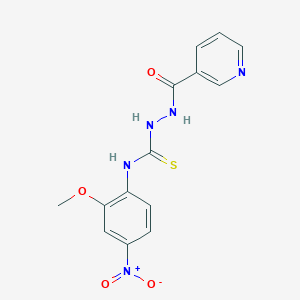
![2-[phenyl(phenylthio)acetyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4120219.png)
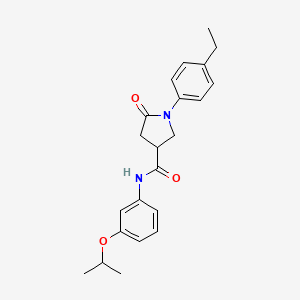
![4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4120227.png)
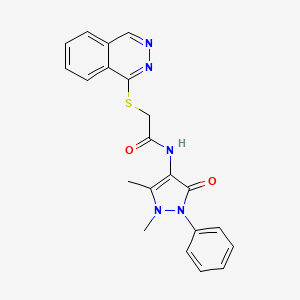
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4120235.png)
![methyl (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4120241.png)